4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
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Description
The compound “4-[4-(phenylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine” is a novel small molecule inhibitor against Chikungunya Virus (CHIKV) . It has been identified as a promising novel compound class that has the potential for further development of antiviral drugs against the CHIKV .
Synthesis Analysis
The synthesis of this compound involves a multistep process. The starting point of the optimization process was N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine . The optimized compound displays a much lower micromolar antiviral activity (EC50 value of 3.95 μM), considerably better cytotoxic liability (CC50 value of 260 μM) and consequently an improved SI of greater than 61 .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also contains a phenylsulfonyl group and a piperazinyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the initial alkylation of 2-aminobenzimidazole, followed by condensation .Future Directions
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c24-26(25,16-6-2-1-3-7-16)23-14-12-21(13-15-23)17-8-9-19-18(20-17)22-10-4-5-11-22/h1-3,6-9H,4-5,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRGYQQOVLANBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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